molecular formula C10H24O2Si B092060 Diisobutyldimethoxysilane CAS No. 17980-32-4

Diisobutyldimethoxysilane

Cat. No.: B092060
CAS No.: 17980-32-4
M. Wt: 204.38 g/mol
InChI Key: NHYFIJRXGOQNFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyldimethoxysilane can be synthesized through the reaction of diisobutylchlorosilane with methanol in the presence of a base such as pyridine . The reaction proceeds as follows:

(CH₃)₂CHCH₂2SiCl2+2CH3OH(CH₃)₂CHCH₂2Si(OCH3)2+2HCl\text{(CH₃)₂CHCH₂}₂SiCl₂ + 2CH₃OH \rightarrow \text{(CH₃)₂CHCH₂}₂Si(OCH₃)₂ + 2HCl (CH₃)₂CHCH₂2​SiCl2​+2CH3​OH→(CH₃)₂CHCH₂2​Si(OCH3​)2​+2HCl

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of silicon with isobutyl chloride and methanol under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Silanols or silanes, often in the presence of a catalyst.

    Substitution: Nucleophiles like amines or alcohols, typically under mild conditions.

Major Products:

    Hydrolysis: Diisobutylsilanediol and methanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes depending on the nucleophile used.

Mechanism of Action

Diisobutyldimethoxysilane exerts its effects primarily through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense with other silanols or silanes to create siloxane linkages . This mechanism is crucial in applications such as surface modification and polymer formation.

Comparison with Similar Compounds

  • Dimethyldimethoxysilane
  • Diethoxydimethylsilane
  • Trimethoxysilane
  • Triethoxysilane

Comparison: Diisobutyldimethoxysilane is unique due to its isobutyl groups, which provide steric hindrance and influence its reactivity and physical properties. Compared to dimethyldimethoxysilane, this compound has bulkier substituents, affecting its hydrolysis rate and condensation behavior . This makes it particularly useful in applications requiring controlled reactivity and specific surface properties.

Properties

IUPAC Name

dimethoxy-bis(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYFIJRXGOQNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](CC(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066291
Record name Silane, dimethoxybis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dimethoxybis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17980-32-4
Record name Diisobutyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17980-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dimethoxybis(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethoxybis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dimethoxybis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diisobutyldimethoxysilane influence the properties of polypropylene when used in polymerization reactions?

A: this compound acts as an external electron donor in Ziegler-Natta catalyzed propylene polymerization [, , ]. It interacts with the active sites of the catalyst, influencing its activity and stereoselectivity. This interaction leads to changes in the polymer microstructure, affecting its molecular weight distribution, melt flow rate (MFR), and mechanical properties [, ]. For example, using this compound in conjunction with triethoxyisobutylsilane can result in polypropylene with a significantly higher MFR, making it easier to process [].

Q2: What is the role of this compound in controlling the molecular weight distribution of polypropylene?

A: this compound, often used in combination with other electron donors like tetraethoxy silane or triethoxyisobutylsilane, plays a crucial role in broadening the molecular weight distribution of polypropylene [, ]. The interaction of these electron donors with the catalyst system allows for the production of polypropylene with a polydispersity index ranging from 6 to 20 [], indicating a wider range of polymer chain lengths. This controlled variation in chain length contributes to desirable properties in the final polypropylene product.

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